molecular formula C24H19N3O4S2 B2714348 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 902937-93-3

2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2714348
CAS No.: 902937-93-3
M. Wt: 477.55
InChI Key: DTYHOZIDGZBFON-UHFFFAOYSA-N
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Description

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a unique combination of furan, benzofuran, pyrimidine, and acetamide moieties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with different molecular targets makes it a valuable tool for investigating cellular processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

Target of Action

The primary targets of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740Similar compounds have been known to interact with various cellular targets .

Mode of Action

The exact mode of action of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740Furan derivatives have been found to exhibit a wide range of biological activities .

Biochemical Pathways

The biochemical pathways affected by 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740Furan derivatives have been known to interact with various biochemical pathways .

Result of Action

The molecular and cellular effects of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740Furan derivatives have been known to exhibit a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine core.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide and a suitable base.

    Introduction of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, using reagents such as thiourea or thiols.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and furan moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group in the benzofuro[3,2-d]pyrimidine core using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the sulfanyl and furan moieties.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the furan-2-ylmethyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide apart is its complex structure, which combines multiple functional groups and heterocycles

Properties

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4S2/c1-32-17-8-4-6-15(12-17)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-16-7-5-11-30-16/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYHOZIDGZBFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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